![molecular formula C14H16ClNO2 B2815485 N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide CAS No. 2411239-88-6](/img/structure/B2815485.png)
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxybutan-2-yl moiety, and a but-2-ynamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide can be achieved through a multi-step process involving the following key steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenylacetylene through a halogenation reaction of phenylacetylene with chlorine.
Addition of the Hydroxybutan-2-yl Group: The next step involves the addition of a hydroxybutan-2-yl group to the chlorophenylacetylene intermediate. This can be achieved through a Grignard reaction, where the chlorophenylacetylene is reacted with a Grignard reagent derived from 1-bromo-2-butanol.
Formation of the But-2-ynamide Group: The final step involves the introduction of the but-2-ynamide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with but-2-ynoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The but-2-ynamide group can be reduced to form a but-2-enamide or butanamide derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl-1-hydroxybutan-2-one or 4-chlorophenylbutanoic acid.
Reduction: Formation of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-enamide or N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
相似化合物的比较
Similar Compounds
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a but-2-ynamide group.
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]butanamide: Similar structure but with a butanamide group instead of a but-2-ynamide group.
Uniqueness
N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activities compared to its similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-3-5-13(17)16-12(4-2)14(18)10-6-8-11(15)9-7-10/h6-9,12,14,18H,4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKYCMPQDZHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)O)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2815403.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815405.png)
![5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine](/img/structure/B2815407.png)
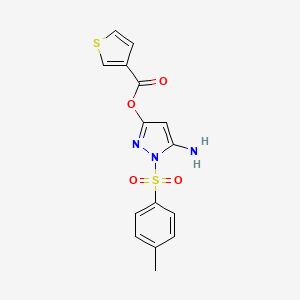
![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)
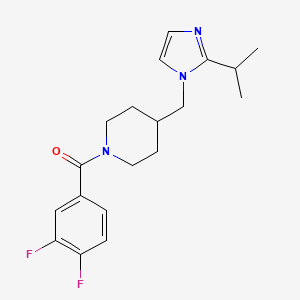
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)
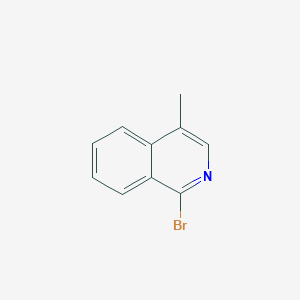
![8-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2815420.png)
![Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate](/img/structure/B2815422.png)
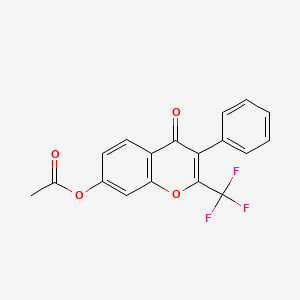
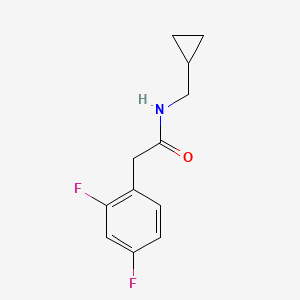
![5-bromo-2-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2815425.png)
